Laurocapram

Übersicht

Beschreibung

This compound facilitates the delivery of drugs or other molecules through the skin, thereby improving their absorption into the bloodstream . Laurocapram is widely studied and utilized in various fields, including pharmaceuticals, cosmetics, and topical formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Laurocapram is synthesized through a multi-step process involving the reaction of caprolactam with 1-bromododecane. The synthesis typically involves the following steps :

Preparation of Raw Materials: Sodium hydroxide or potassium hydroxide is used to prepare an alkaline solution.

Dissolution: Caprolactam is dissolved in a suitable solvent to form a caprolactam solution.

Reaction: The caprolactam solution is added to a reaction vessel containing the alkaline solution. Bromododecane is then slowly added to the mixture with continuous stirring.

Separation: After the reaction is complete, water is added to the reaction mixture, and the resulting mixture is stirred and then separated. The oil phase is subjected to reduced pressure dehydration to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Chemical Reactions and Interactions

-

Interaction with Skin : Laurocapram enhances the permeation of drugs through the skin by inserting its dodecyl group into the intercellular lipid bilayer of the stratum corneum, increasing the motion of the alkylic chains of lipids, and fluidizing the hydrophobic regions .

-

Impact on Surfactant Penetration : Pre-exposure of the skin to this compound can increase the penetration of surfactants, such as sodium lauryl sulfate (SLS), potentially leading to elevated skin irritation .

-

Formation of Ionic Liquids (IL-Azones) : this compound can be used to create ionic liquids with enhanced skin-penetration properties . Reacting ε-caprolactam with fatty acids yields IL-Azones. The reaction scheme is shown in Figure 1 of . C12 IL-Azone, derived from lauric acid, exhibits a higher skin-penetration-enhancing effect compared to azone .

Table 1: Various IL-Azones Prepared with Different Fatty Acids

Name of Fatty Acid Number of C Atoms Ionic Liquid Designation Caprylic acid 8 2-oxoazepan-1-ium octanoate C8 IL-Azone Capric acid 10 2-oxoazepan-1-ium decanoate C10 IL-Azone Lauric acid 12 2-oxoazepan-1-ium dodecanoate C12 IL-Azone Myristic acid 14 2-oxoazepan-1-ium tetradecanoate C14 IL-Azone Oleic acid 18:1 2-oxoazepan-1-ium stearate C18:1 IL-Azone Differential scanning calorimeter (DSC) analysis confirms the successful production of IL-Azones, with endothermic peaks indicating their melting points . For instance, C12 IL-Azone has an endothermic peak at 13.9 °C .

Wissenschaftliche Forschungsanwendungen

Topical Applications

One of the most notable applications of laurocapram is in topical formulations. A phase 1/2 pilot study evaluated a methotrexate-laurocapram gel for treating early-stage mycosis fungoides, a type of cutaneous T-cell lymphoma. The study demonstrated that this formulation was well tolerated and showed promising efficacy, with 78% of patients exhibiting a slight-to-moderate response after 24 weeks of treatment .

Table 1: Efficacy Outcomes from Methotrexate-Laurocapram Study

| Response Level | Number of Patients | Percentage (%) |

|---|---|---|

| Moderate Response | 3 | 33 |

| Slight Response | 4 | 44 |

| No Response | 2 | 22 |

Enhancement of Drug Penetration

This compound has been shown to significantly enhance the penetration of various drugs through the skin. In vitro studies indicated that it increased the permeability of sulfanilamide and indomethacin when applied to shed snake skin and hairless rat skin models . This property makes it particularly valuable in formulations aimed at delivering hydrophilic drugs effectively.

Insulin Delivery Systems

Research has explored this compound's potential in enhancing insulin delivery systems. For example, studies involving aerosolized liposomes have shown that incorporating this compound can improve pulmonary insulin delivery by facilitating better absorption across epithelial barriers .

Table 2: Summary of Insulin Delivery Studies Using this compound

| Study Focus | Delivery Method | Key Findings |

|---|---|---|

| Pulmonary Insulin Delivery | Liposomal Formulations | Enhanced insulin delivery without lung damage |

| Topical Insulin Delivery | Patch Systems | Improved bioavailability and stability |

Toxicological Profile

Toxicological assessments indicate that this compound exhibits low toxicity, making it a safe option for incorporation into drug formulations. The relationship between toxicity and structural derivatives has been documented, suggesting that modifications to this compound can influence its safety profile .

Conclusion and Future Directions

This compound's ability to enhance drug penetration through the skin positions it as a valuable compound in pharmaceutical development. Its applications extend beyond topical formulations to include innovative drug delivery systems for insulin and other therapeutic agents. Further research is necessary to optimize its use in various formulations and to explore its full potential in enhancing drug bioavailability.

The ongoing studies will help define optimal concentrations, combinations with other enhancers, and detailed safety assessments necessary for clinical applications.

Wirkmechanismus

Laurocapram acts as a penetration enhancer by disrupting the stratum corneum, the outermost layer of the skin. It temporarily loosens the lipid structure of the stratum corneum, increasing its permeability. This allows molecules such as drugs or cosmetics to pass through the skin more quickly and enter the bloodstream . The exact mechanism involves interactions with the lipid components of the skin, leading to increased fluidity and permeability of the lipid bilayers .

Vergleich Mit ähnlichen Verbindungen

Laurocapram is often compared with other chemical penetration enhancers such as:

Oleic Acid: Similar to this compound, oleic acid disrupts the lipid bilayer structure of the stratum corneum, enhancing permeability.

Dimethyl Sulfoxide (DMSO): DMSO increases drug solubility in the stratum corneum and extracts lipids, making the skin more permeable.

Ethanol: Ethanol acts as a solvent, improving drug partitioning into the stratum corneum.

Uniqueness of this compound: this compound’s unique ability to enhance skin permeability without causing significant irritation makes it a valuable compound in transdermal drug delivery and cosmetic formulations. Its effectiveness in various formulations and its relatively low irritation potential set it apart from other penetration enhancers .

Biologische Aktivität

Laurocapram, also known as Azone, is a chemical compound recognized primarily for its role as a transdermal penetration enhancer . Its unique properties facilitate the delivery of various therapeutic agents through the skin, making it a subject of interest in pharmaceutical research. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in drug delivery systems, and clinical applications.

This compound enhances skin permeability by disrupting the lipid structure of the stratum corneum, which is the outermost layer of skin. This disruption allows for increased diffusion of drugs across the skin barrier. Studies have shown that this compound interacts with skin lipids, altering their organization and fluidity, which facilitates the transport of larger molecules that typically struggle to penetrate the skin barrier .

Efficacy in Drug Delivery Systems

- Antibacterial Activity : this compound has been shown to enhance the antibacterial activity of cephalosporins against Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that this compound combined with cefixime significantly improved antibacterial efficacy, with a fractional inhibitory concentration index (FICI) of 0.28 ± 0.00. This combination not only inhibited MRSA biofilm formation but also induced cell membrane damage .

- Topical Applications : A phase 1/2 pilot study investigated a methotrexate-laurocapram topical gel for treating early-stage mycosis fungoides (a type of skin lymphoma). The results indicated that 78% of patients exhibited a slight to moderate response after 24 weeks of treatment, with minimal systemic exposure to methotrexate and good tolerability .

- Percutaneous Absorption Studies : Research evaluating the effect of this compound on the penetration of sodium lauryl sulfate (SLS) revealed that pre-exposure to this compound significantly enhanced SLS penetration compared to controls (p < 0.05). This suggests that this compound can increase the risk of skin irritation when used alongside surfactants .

Table 1: Summary of Key Studies on this compound

Case Studies

- Antibacterial Synergy : In an experimental model for MRSA infections, mice treated with a combination of this compound and cefixime showed reduced infection severity compared to controls. This highlights this compound's potential as an adjuvant in antibiotic therapy.

- Dermatological Treatment : The pilot study on methotrexate-laurocapram gel demonstrated promising results in patients with early-stage mycosis fungoides, indicating that this compound can effectively enhance drug delivery while minimizing systemic side effects.

Eigenschaften

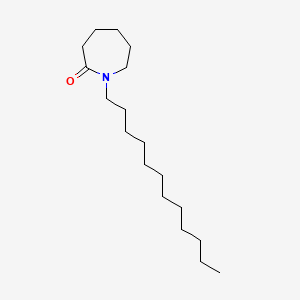

IUPAC Name |

1-dodecylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18(19)20/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTGDCSMTYGJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042086 | |

| Record name | Laurocapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

160 °C at 50 mm Hg | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in most solvents | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.91 g/cu cm | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Absorption enhancers are substances used for temporarily increasing a membrane's permeability (e.g., the skin and mucosa), either by interacting with its components (lipids or proteins) or by increasing the membrane/vehicle partition coefficient. ... The enhancing effect of Laurocapram (Azone) is attributed to different mechanisms, such as insertion of its dodecyl group into the intercellular lipidic bilayer, increase of the motion of the alkylic chains of lipids, and fluidization of the hydrophobic regions of the lamellate structure. ... | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

59227-89-3 | |

| Record name | Laurocapram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59227-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurocapram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059227893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurocapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laurocapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Laurocapram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROCAPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3X9DRV9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-7 °C | |

| Record name | LAUROCAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.